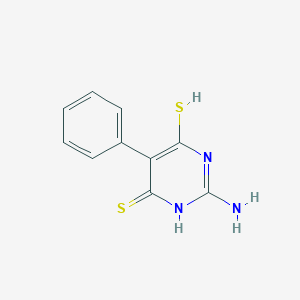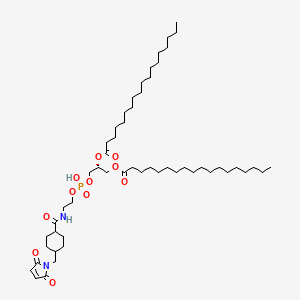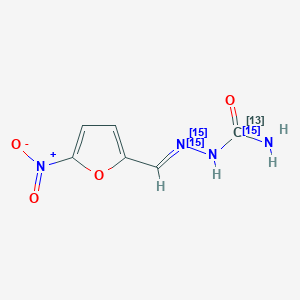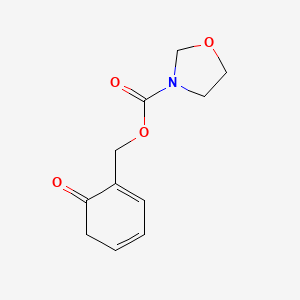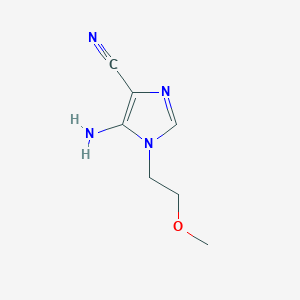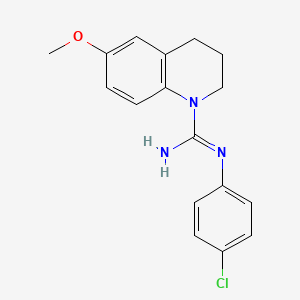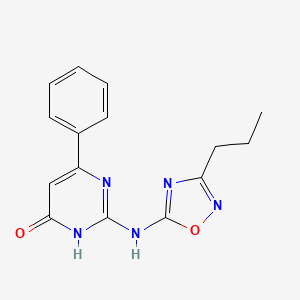
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position and two trimethylsilyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as a precursor in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialized materials or as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain substitution reactions.
9H-Purin-2-amine: Does not have the chlorine atom or the trimethylsilyl groups, resulting in different reactivity and solubility properties.
Trimethylsilyl-purine derivatives: Compounds with trimethylsilyl groups at different positions on the purine ring, which can affect their chemical behavior and applications.
Uniqueness
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is unique due to the combination of the chlorine atom and the trimethylsilyl groups. This combination imparts specific reactivity and solubility characteristics, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry.
Eigenschaften
| 72101-44-1 | |
Molekularformel |
C11H20ClN5Si2 |
Molekulargewicht |
313.93 g/mol |
IUPAC-Name |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
InChI-Schlüssel |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



